2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide
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Overview
Description
- The compound, also known as FOMMP , is a pyridazinone derivative.
- It exhibits potential pharmaceutical effectiveness and has been investigated for its antiviral properties .
- Its chemical structure consists of a pyridazinone core with a fluorophenyl group, a methyl group, and a benzyl group.
Preparation Methods
Synthetic Routes: FOMMP can be synthesized through various methods, including condensation reactions.
Reaction Conditions: Specific conditions depend on the chosen synthetic route.
Industrial Production: Information on large-scale industrial production is limited, but research-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: FOMMP may undergo reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: These vary based on the specific reaction type.
Scientific Research Applications
Chemistry: FOMMP’s unique structure makes it interesting for medicinal chemistry and drug design.
Biology: It could be explored as a potential antiviral agent.
Medicine: Further studies are needed to determine its clinical applications.
Industry: Limited information exists regarding industrial applications.
Mechanism of Action
Targets: Molecular targets remain to be fully elucidated.
Pathways: Research is ongoing to understand how FOMMP exerts its effects.
Comparison with Similar Compounds
Uniqueness: FOMMP’s distinct structure sets it apart.
Similar Compounds: Unfortunately, I don’t have a list of similar compounds at the moment.
Remember that FOMMP’s potential lies in its unexplored areas, and further research is essential to unlock its full capabilities.
Properties
Molecular Formula |
C21H20FN3O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H20FN3O2/c1-14-3-5-16(6-4-14)12-23-19(26)13-25-20(27)11-15(2)24-21(25)17-7-9-18(22)10-8-17/h3-11H,12-13H2,1-2H3,(H,23,26) |
InChI Key |
KLWILNHXJFRBMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=C(N=C2C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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